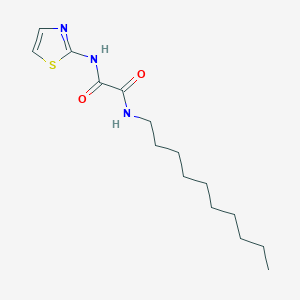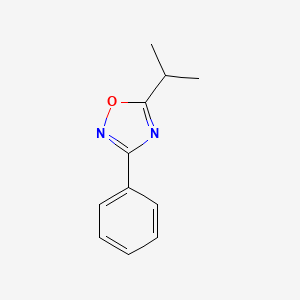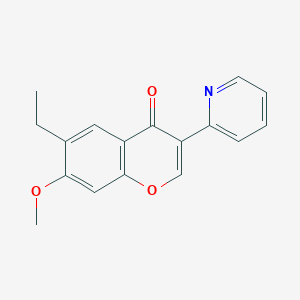
N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C15H27N3OS It is characterized by the presence of a thiazole ring, an ethanediamide backbone, and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of decylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile for several hours.
Industrial Production Methods
Industrial production of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethanediamide backbone can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ethanediamide derivatives.
Substitution: Substituted ethanediamide products with various functional groups.
Scientific Research Applications
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The decyl chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethanediamide backbone can form hydrogen bonds with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-(1,3-thiazol-2-yl)-N’-(2,4,5-trichlorophenyl)ethanediamide
Uniqueness
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of a decyl chain, thiazole ring, and ethanediamide backbone. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-decyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C15H25N3O2S/c1-2-3-4-5-6-7-8-9-10-16-13(19)14(20)18-15-17-11-12-21-15/h11-12H,2-10H2,1H3,(H,16,19)(H,17,18,20) |
InChI Key |
UXNURLCMZXPNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)

![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
